![molecular formula C17H23NO8 B14469038 3,6,9,12,15,18-Hexaoxa-24-azabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione CAS No. 68436-52-2](/img/structure/B14469038.png)
3,6,9,12,15,18-Hexaoxa-24-azabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12,15,18-Hexaoxa-24-azabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione is a complex organic compound known for its unique structure and properties. This compound is characterized by its bicyclic framework, which includes multiple oxygen atoms and a nitrogen atom, making it a member of the aza-crown ether family. Its molecular formula is C19H28O8N, and it has a significant role in various scientific research fields due to its ability to form stable complexes with metal ions.
Preparation Methods
The synthesis of 3,6,9,12,15,18-Hexaoxa-24-azabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of linear precursors under specific conditions to form the bicyclic structure. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the correct formation of the desired product. Industrial production methods may involve the use of automated reactors and purification systems to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,6,9,12,15,18-Hexaoxa-24-azabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions, which are studied for their catalytic properties.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to encapsulate metal ions and other molecules.
Industry: It is used in the development of sensors and separation processes due to its selective binding properties.
Mechanism of Action
The mechanism by which 3,6,9,12,15,18-Hexaoxa-24-azabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione exerts its effects is primarily through its ability to form stable complexes with metal ions. The oxygen and nitrogen atoms in the bicyclic structure act as coordination sites, allowing the compound to bind metal ions tightly. This binding can influence the reactivity and properties of the metal ions, making the compound useful in various catalytic and binding studies.
Comparison with Similar Compounds
Similar compounds include other aza-crown ethers and crown ethers, such as:
18-Crown-6: A crown ether with six oxygen atoms, known for its ability to bind potassium ions.
Dibenzo-18-crown-6: A derivative of 18-crown-6 with additional benzene rings, enhancing its binding properties.
Cryptands: Compounds with more complex structures that can encapsulate metal ions more effectively than crown ethers.
What sets 3,6,9,12,15,18-Hexaoxa-24-azabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione apart is its unique bicyclic structure, which provides multiple coordination sites and enhances its binding affinity for metal ions compared to simpler crown ethers.
Properties
CAS No. |
68436-52-2 |
|---|---|
Molecular Formula |
C17H23NO8 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3,6,9,12,15,18-hexaoxa-24-azabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione |
InChI |
InChI=1S/C17H23NO8/c19-16-14-2-1-3-15(18-14)17(20)26-13-11-24-9-7-22-5-4-21-6-8-23-10-12-25-16/h1-3H,4-13H2 |
InChI Key |
AMPARQYNARQIJH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOC(=O)C2=CC=CC(=N2)C(=O)OCCOCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-5H-indeno[1,2-B]pyridine](/img/structure/B14468955.png)

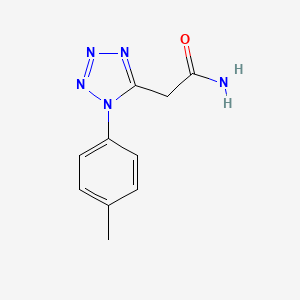
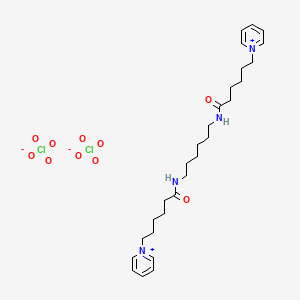
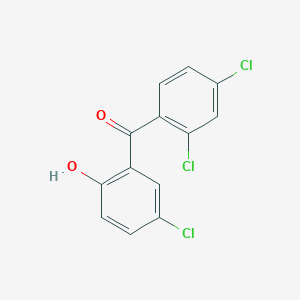
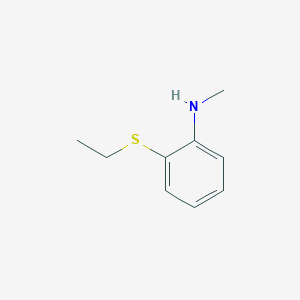

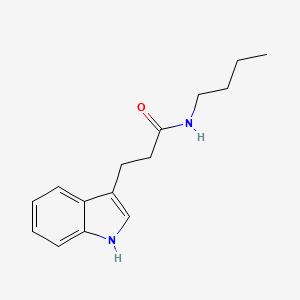
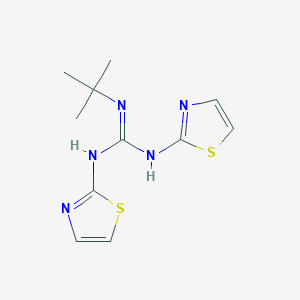
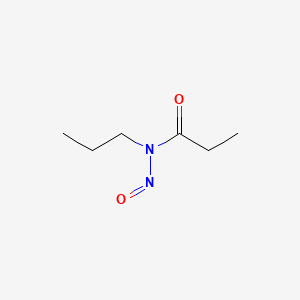
![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]-](/img/structure/B14469041.png)

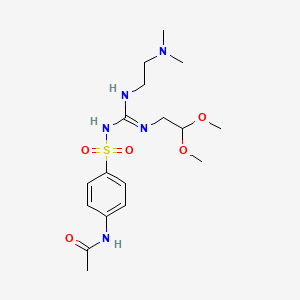
![2-Butenedioic acid (2Z)-, mono[3-[3-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]-2,2-dimethyl-1-oxopropoxy]-2,2-dimethylpropyl] ester](/img/structure/B14469058.png)
